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Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467 Get Quote

Technical Support Center: Thioformaldehyde
Quantum Calculations
This guide provides troubleshooting assistance for common convergence issues encountered

during quantum chemical calculations of thioformaldehyde (CH₂S).

Troubleshooting Guide: Step-by-Step
This section provides a structured approach to diagnosing and resolving convergence failures

in your calculations.

Q1: My Self-Consistent Field (SCF) calculation is not
converging. What is the first step?
A1: First, identify the nature of the convergence failure by examining the output file. Look for

oscillating energies or large changes in the density matrix between cycles.[1][2] An initial check

of the input file for basic errors is crucial.[1]

Common Initial Checks:

Molecular Geometry: Ensure the starting geometry is reasonable. An excessively distorted

structure can be a common cause of failure.[1][3]
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Charge and Multiplicity: Verify that the charge and spin multiplicity are correctly specified for

the intended electronic state.[3]

Input Errors: Double-check for simple mistakes like incorrect units for atomic coordinates

(Angstroms vs. Bohrs).[1]

A logical workflow can help diagnose the root cause of the SCF failure.
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SCF Convergence Failure

Step 1: Initial Checks
- Bad Geometry?

- Wrong Charge/Multiplicity?
- Input Syntax Error?

Step 2: Address Common SCF Issues

If input is correct

Small HOMO-LUMO Gap? Poor Initial Guess? Basis Set Problem?
(e.g., diffuse functions)

Solution:
Use Level Shifting

(e.g., SCF=vshift=300)

YES

Solution:
- Use guess=read from a

  simpler converged calculation.
- Try guess=huckel.

YES

Solution:
- For diffuse functions, try

  SCF=NoVarAcc
- Increase integration grid

  (int=ultrafine)

YES

General Solution:
Try Quadratic Convergence

(SCF=QC)

Step 3: Consider Thioformaldehyde-Specific Issues

If still failing

Excited State or
Bond Stretching?

NO

Problem:
Single-reference methods

(DFT, MP2) may be inadequate.

YES

YES NO

Solution:
Use Multireference Methods

(CASSCF, MS-CASPT2, MC-PDFT)
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Single-Reference Methods

Multireference Methods

Hartree-Fock (HF) DFT (e.g., B3LYP)

Excited States (S1, T1, T2)
Bond Stretching / Dissociation

Often Unreliable

MP2

Often Unreliable

CASSCF

CASPT2 / MS-CASPT2

Add Dynamic Correlation

MC-PDFT

Add Dynamic Correlation

Ground State
(Equilibrium Geometry)

Generally Suitable Generally Suitable Generally Suitable

Recommended

Recommended Recommended

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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